Product packaging for 5-(Bromoacetyl)salicylamide(Cat. No.:CAS No. 73866-23-6)

5-(Bromoacetyl)salicylamide

Cat. No.: B144633
CAS No.: 73866-23-6
M. Wt: 258.07 g/mol
InChI Key: VXWSXLSUWGZOHD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Salicylamide (B354443) Derivatives in Medicinal Chemistry

Early Discoveries and Structure-Activity Relationship (SAR) Studies of Salicylamides

The scientific exploration of salicylamides began with the parent compound, salicylamide, which was used in over-the-counter remedies for pain and fever. sarchemlabs.com Early structure-activity relationship (SAR) studies focused on understanding how chemical modifications to the salicylamide structure influenced its biological effects. patsnap.com SAR analysis is a fundamental process in drug discovery that examines the link between a compound's chemical structure and its biological activity. patsnap.com

Key findings from these early studies include:

The Amide Group: Replacing the carboxylic acid group of salicylic (B10762653) acid with an amide group to form salicylamide was found to eliminate anti-inflammatory properties. youtube.com

Substitution on the Aromatic Ring: The introduction of substituents onto the benzene (B151609) ring was shown to modulate the compound's potency and, in some cases, its toxicity. For instance, the addition of a halogen atom to the aromatic ring can enhance potency. youtube.com

N-Substitution: The preparation of various N-substituted derivatives of salicylamide led to compounds with altered analgesic and antimicrobial activities. For example, 2-allyloxybenzamide (B82991) was found to have approximately three times the analgesic potency of salicylamide. researchgate.net

These foundational SAR studies have been crucial in guiding the design of new salicylamide derivatives with improved therapeutic profiles, including enhanced potency, better selectivity, and optimized pharmacokinetic properties. patsnap.comnih.govnih.gov For example, further SAR studies have led to the development of salicylamide derivatives with potent anticancer and antiviral activities. nih.govnih.gov

Emergence of Halogenated Salicylamides in Chemical Synthesis

The introduction of halogen atoms into the salicylamide structure marked a significant advancement in the field. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological activity.

The synthesis of halogenated salicylamides, including 5-(Bromoacetyl)salicylamide, has been achieved through various methods. One common approach is the bromination of a precursor molecule. guidechem.com For instance, 5-acetylsalicylamide (B129783) can be brominated using bromine to yield this compound. guidechem.com Another method is the Friedel-Crafts acylation, where salicylamide reacts with bromoacetyl chloride in the presence of a catalyst like aluminum trichloride (B1173362). guidechem.com However, this method can have drawbacks such as low yield and the use of unstable reagents. guidechem.com

The development of more efficient and environmentally friendly synthesis routes remains an active area of research. For example, an improved process for synthesizing a key intermediate for the drug labetalol (B1674207) involves the bromination of 5-acetyl salicylamide in an oxidizing bromide system (Br2/H2O2). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO3 B144633 5-(Bromoacetyl)salicylamide CAS No. 73866-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzamide
Source PubChem
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InChI

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLSUWGZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995014
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
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Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73866-23-6
Record name 5-(2-Bromoacetyl)-2-hydroxybenzamide
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Record name Benzamide, 5-(bromoacetyl)-2-hydroxy-
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Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
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Record name 5-(bromoacetyl)salicylamide
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Record name 5-(Bromoacetyl)salicylamide
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Significance of 5 Bromoacetyl Salicylamide As a Core Synthetic Intermediate

Comparative Analysis of Established and Emerging Synthetic Routes

The primary methods for synthesizing this compound involve either the direct bromination of a precursor or a Friedel-Crafts acylation reaction. Each approach presents a unique set of advantages and challenges in terms of efficiency, cost, and environmental impact.

Direct Bromination of 5-Acetylsalicylamide (B129783)

The bromination of 5-acetylsalicylamide is a widely used method for producing this compound. guidechem.com This process involves the reaction of 5-acetylsalicylamide with a brominating agent, such as elemental bromine.

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key factors that influence the outcome of the direct bromination of 5-acetylsalicylamide include temperature, the molar ratio of reactants, and the choice of solvent.

Research indicates that controlling the temperature is critical to prevent the formation of poly-brominated byproducts. google.com For instance, maintaining the reaction temperature below 10°C can suppress the formation of di-brominated impurities. One study demonstrated that dropwise addition of bromine while keeping the temperature at about 40°C was effective. google.com Another protocol suggests a temperature range of 5-10°C. chemicalbook.com

The molar ratio of 5-acetylsalicylamide to the brominating agent also plays a significant role. A molar ratio of 1:1.0 to 1.5 of 5-acetylsalicylamide to bromine has been reported to be effective. guidechem.com Specifically, a 1:1.05 molar ratio of reactants at low temperatures has been shown to produce high yields. To minimize side reactions, it is beneficial to add the bromine slowly and in a dispersed manner. google.com

The choice of solvent is another important consideration. Polar aprotic solvents like ethyl acetate (B1210297) are often employed as they can enhance the solubility of bromine, leading to a more homogenous reaction mixture. A mixture of ethyl acetate, triethylamine (B128534), and a lower fatty alcohol (C1-4) has also been used as a solvent system. guidechem.com

Optimized Reaction Conditions for Direct Bromination

Parameter Optimized Condition Rationale
Temperature 5-10°C or ~40°C Suppresses di-bromination and other side reactions. google.com
Molar Ratio 1:1.0 to 1:1.5 (5-acetylsalicylamide:bromine) Ensures efficient conversion while minimizing excess reagents. guidechem.com
Solvent Ethyl acetate, mixtures with triethylamine and lower alcohols Improves solubility of bromine and reaction homogeneity. guidechem.com
Addition of Bromine Slow, dropwise, and dispersed Prevents localized high concentrations, reducing side product formation. google.com

Under optimized conditions, the direct bromination of 5-acetylsalicylamide can achieve high yields, with some reports indicating up to 93.2%. However, achieving such high yields consistently can be challenging, with some researchers reporting yields closer to 80%. google.com

A primary concern regarding purity is the formation of brominated impurities, particularly 5,5-dibromoethrisin and 3,5-dibromoethrisin. google.com The control of reaction temperature, molar ratios, and the choice of solvent are all critical factors in minimizing the formation of these byproducts. google.com For example, one experiment conducted at approximately 30°C resulted in a product containing 75.22% this compound, 10.35% 5,5-dibromoethrisin, and 4.65% 3,5-dibromoethrisin. google.com

Friedel-Crafts Acylation with Bromoacetyl Chloride

An alternative synthetic route to this compound is the Friedel-Crafts acylation of salicylamide using bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362). guidechem.com This method, while being one of the oldest, presents its own set of challenges. guidechem.comgoogle.com

A significant drawback of the Friedel-Crafts acylation method is the instability of bromoacetyl chloride, which can lead to lower reaction yields. guidechem.com Traditional approaches using this method have reported yields of around 42%. guidechem.comgoogle.com The reactive nature of bromoacetyl chloride makes it difficult to handle and can contribute to inconsistent results. guidechem.com

The reaction is also sensitive to the presence of moisture, which can deactivate the Lewis acid catalyst. nih.gov Therefore, anhydrous conditions are typically required for this reaction to proceed efficiently. guidechem.com

The Friedel-Crafts acylation reaction, particularly when using traditional catalysts like aluminum chloride, has significant environmental and practical drawbacks. The process often generates a large amount of corrosive vapor and aqueous aluminum waste, posing a serious "three wastes" pollution problem. guidechem.comnih.gov

Furthermore, the reagents and byproducts of the reaction can be highly corrosive to equipment, which has led to this method being largely phased out in industrial applications. guidechem.comgoogle.com The development of greener catalytic systems, such as using metal triflates or zeolites, is an area of ongoing research to mitigate these environmental concerns. routledge.com Some alternative approaches have focused on using recyclable acids to minimize the environmental impact. nih.gov

Comparative Analysis of Synthetic Routes

Synthetic Method Advantages Disadvantages
Direct Bromination High potential yield (up to 93.2%), less polluting than Friedel-Crafts. guidechem.com Harsh reaction conditions, difficult separation of impurities. guidechem.com
Friedel-Crafts Acylation One-step process. guidechem.com Low yield (~42%), reactant instability, equipment corrosion, significant environmental pollution. guidechem.comgoogle.com

Ammonolysis of Methyl Salicylate (B1505791) and Subsequent Derivatization

A notable pathway to this compound involves the initial ammonolysis of methyl salicylate to produce salicylamide. researchgate.net This foundational step is followed by a series of derivatization reactions to introduce the bromoacetyl group at the 5-position of the aromatic ring.

Multi-step Synthesis Including Friedel-Crafts Acylation and α-Bromination

Following the formation of salicylamide, a multi-step synthesis is employed to yield the final product. researchgate.netguidechem.com This process typically involves two key reactions: Friedel-Crafts acylation and α-bromination.

The first step is the Friedel-Crafts acylation of salicylamide with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to produce 5-acetylsalicylamide. guidechem.com A more traditional approach involves the direct Friedel-Crafts reaction of salicylamide with bromoacetyl chloride, but this method is often plagued by low yields of around 42% due to the instability of bromoacetyl chloride. guidechem.com

The subsequent and final step is the α-bromination of the 5-acetylsalicylamide intermediate. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group of the acetyl moiety. guidechem.com Various brominating agents and conditions have been explored to optimize this transformation. The use of bromine (Br₂) in a suitable solvent is a common method. guidechem.com For instance, the reaction of 5-acetylsalicylamide with bromine in ethyl acetate at a controlled temperature of 5-10°C for 18 hours has been reported to yield this compound. chemicalbook.com

An improved process utilizes an oxidizing bromide system, such as Br₂/H₂O₂, for the bromination step. researchgate.net This approach is part of a four-step synthesis route starting from methyl salicylate that includes ammonolysis, acylation, α-bromination, and a subsequent nucleophilic substitution, achieving a total yield of 43.6%. researchgate.net

Cost-Benefit Analysis and Environmental Impact Reduction

The multi-step synthesis route starting from methyl salicylate offers advantages in terms of cost and environmental impact. researchgate.net While the traditional Friedel-Crafts acylation using bromoacetyl chloride is a single step, its low yield and the corrosive and polluting nature of the reagents make it less desirable for industrial applications. guidechem.com

The alternative route, involving the acylation of salicylamide to 5-acetylsalicylamide followed by bromination, is often more efficient and uses less hazardous materials. guidechem.com The use of innovative catalytic systems, such as molten salts for acylation and oxidizing bromide systems for bromination, further contributes to a greener process by reducing waste and improving reaction conditions. researchgate.net These advancements lead to a more cost-effective and environmentally friendly production of this compound. researchgate.net

Innovative Catalytic Systems in this compound Synthesis

Recent advancements in catalysis have led to the development of more efficient and environmentally benign methods for the synthesis of this compound. These innovative systems address the limitations of traditional synthetic routes.

Molten Salt Systems (e.g., NaCl-AlCl₃) for Acylation

The Friedel-Crafts acylation step can be significantly improved by using a molten salt system, such as a mixture of sodium chloride (NaCl) and aluminum chloride (AlCl₃), as both a catalyst and a solvent. researchgate.net This approach has been successfully employed for the acylation of salicylamide to 5-acetylsalicylamide at 140°C for 30 minutes. researchgate.net

Oxidizing Bromide Systems (e.g., Br₂/H₂O₂) for Bromination

For the α-bromination of 5-acetylsalicylamide, oxidizing bromide systems like a combination of bromine (Br₂) and hydrogen peroxide (H₂O₂) present a greener alternative to traditional brominating agents. researchgate.net This system allows for the in-situ generation of the reactive bromine species, minimizing the handling of hazardous elemental bromine. nih.govsciencemadness.org

The H₂O₂/HBr aqueous system is particularly attractive for its use of inexpensive reagents, low environmental impact, and the absence of organic waste. nih.govresearchgate.net It has been shown to be effective for the bromination of various ketones, with the potential for high selectivity towards monobromination. sciencemadness.orgresearchgate.net The reaction can be carried out in water at room temperature, further enhancing its green credentials. researchgate.net The H₂O₂-HBr system can also be used for tandem oxidation-bromination reactions, converting alcohols directly to α-bromoketones. sciencemadness.orgrsc.org

Bimetallic Catalysis for α-Bromo Ketone Formation (General Principles)

While not yet specifically reported for the synthesis of this compound, bimetallic catalysis represents a promising frontier for the formation of α-bromo ketones in general. Bimetallic catalytic systems, often involving a combination of a transition metal and a main group metal or two different transition metals, can exhibit unique reactivity and selectivity that is not achievable with monometallic catalysts.

For instance, the combination of an achiral Au(III) salt and a chiral N,N'-dioxide-Mg(II) complex has been used to catalyze the enantioselective tandem reaction of β,γ-unsaturated α-ketoesters with β-alkynyl ketones. nih.gov This demonstrates the potential of bimetallic systems to control complex transformations. In the context of α-bromination, a bimetallic catalyst could potentially offer enhanced control over regioselectivity and chemoselectivity, leading to higher yields and purer products. Further research in this area could lead to even more efficient and selective methods for the synthesis of this compound and other α-bromo ketones.

Process Intensification and Scale-Up Considerations

The transition of this compound synthesis from laboratory-scale to industrial production necessitates a focus on process intensification and scalability. Modern chemical manufacturing emphasizes the adoption of green chemistry principles and advanced technologies to enhance efficiency, reduce environmental impact, and ensure economic viability. 360iresearch.com Key strategies in the process intensification for this compound production include the implementation of solvent-minimization protocols and the use of catalytic processes to reduce waste. 360iresearch.com

Production facilities are increasingly investing in continuous-flow reactors, which offer superior control over reaction parameters, improve yield consistency, and limit the formation of byproducts compared to traditional batch reactors. 360iresearch.com For large-scale production, factors such as robust quenching systems to manage the exothermic nature of reactions, like the neutralization of aluminum trichloride, are critical. Furthermore, the integration of solvent recovery loops, for instance, for dichloromethane (B109758) with potential recyclability exceeding 90%, is a key consideration for sustainable and cost-effective manufacturing. The use of in-line monitoring systems, such as pH monitoring during the workup phase, helps prevent over-acidification and ensures consistent product quality during scale-up operations.

Achieving high purity for this compound is critical, especially since it is an important intermediate for cardiovascular drugs like labetalol hydrochloride. google.comguidechem.com Certain synthetic routes for these pharmaceuticals have stringent limits on impurities. guidechem.com A significant challenge in the synthesis, particularly through bromination, is the unavoidable formation of byproducts, most notably 5,5-dibromoacetylsalicylamide and 3,5-dibromoacetylsalicylamide. google.comsynzeal.com The control of these impurities is a key aspect of the purification strategy.

The primary approach to minimizing impurity formation is the precise control of reaction conditions. Key parameters include the temperature of the reaction, the molar ratio of reactants, and the choice of solvent. google.com For instance, the slow and dispersed addition of bromine during the bromination step can suppress the generation of dibromo and other poly-brominated compounds. google.com

Post-synthesis purification involves several stages to isolate a high-purity product. One common technique is the use of activated carbon for decolorization and the removal of oxidative stains and other impurities before filtration. google.com The crude product obtained after initial separation is often subjected to further refinement. This can involve washing the solid product with solvents like petroleum ether or recrystallizing it from a suitable solvent system, such as ethanol (B145695), followed by vacuum drying. google.comgoogle.com Centrifugal treatment is also employed to isolate the final product after reaction. guidechem.com

Table 1: Purification Techniques for this compound

Technique Purpose Description Source(s)
Reaction Control Minimize Impurity Formation Precise control of temperature, solvent, and reactant molar ratios. Slow, dispersed addition of bromine is used to prevent the formation of dibromo byproducts. google.com
Activated Carbon Treatment Decolorization & Impurity Removal Activated carbon is added to the reaction mixture before filtration to remove color and other mechanical impurities. google.com
Centrifugation Product Isolation The reaction product is subjected to centrifugal treatment to separate the solid from the liquid phase. guidechem.com
Solvent Washing/Recrystallization Refinement The crude solid is washed with solvents like petroleum ether or recrystallized from ethanol to achieve higher purity. google.comgoogle.com

| Vacuum Drying | Solvent Removal | The purified product is dried under vacuum to remove residual solvents. | google.com |

The industrial feasibility and economic viability of producing this compound are largely dependent on the chosen synthetic pathway. google.comguidechem.com The increasing demand for antihypertensive drugs like labetalol hydrochloride, for which this compound is a key starting material, has driven the need for scalable and cost-effective manufacturing processes. guidechem.com

Historically, a Friedel-Crafts reaction using salicylamide and bromoacetyl chloride with an aluminum trichloride catalyst was employed. guidechem.com However, this method proved to be industrially unviable due to the instability of bromoacetyl chloride, which led to low yields of around 42%. guidechem.com Additionally, this process was plagued by issues such as equipment corrosion and significant generation of chemical waste, leading to its eventual discontinuation. google.comguidechem.com

The most commonly used method in industrial settings today is a two-step process involving the acylation of salicylamide with acetyl chloride, followed by bromination of the resulting 5-acetylsalicylamide. google.comguidechem.com This bromination method offers a high yield and produces less pollution, making it more economically and environmentally sound. google.comguidechem.com The raw materials, salicylamide and acetyl chloride, are readily available and low-cost, further enhancing the economic viability of this route. google.com While this method is superior, it still requires careful control to manage harsh reaction conditions and the separation of impurities. guidechem.com

Other synthetic routes have been explored, each with its own economic trade-offs. For example, using copper(I) bromide as a catalyst in the bromination step can increase the yield to as high as 98%, but the high cost of the copper reagent limits its scalability for bulk production. The selection of a synthetic method for industrial production therefore involves a trade-off between reagent costs, reaction yield, purity requirements, and capital investment in specialized equipment like continuous-flow reactors. 360iresearch.com

Table 2: Comparative Analysis of Synthetic Routes for Economic Viability

Method Key Reagents Advantages Limitations & Economic Considerations Industrial Use Case Source(s)
Friedel-Crafts (Older Method) Salicylamide, Bromoacetyl Chloride, AlCl₃ One-step reaction. Low yield (~42%), unstable reagent (bromoacetyl chloride), equipment corrosion, high waste. Generally eliminated. Historical google.comguidechem.com
Bromination of 5-Acetylsalicylamide 5-Acetylsalicylamide, Bromine High yield (up to 93.2%), low-cost and abundant raw materials, less pollution. Harsh reaction conditions, requires control to minimize dibromo-impurities. Most common method for industrial scale-up. google.comguidechem.com
CuBr-Catalyzed Bromination 5-Acetylsalicylamide, Copper(I) Bromide Excellent yield (up to 98%). High cost of the copper bromide (CuBr) catalyst limits industrial scalability. High-purity applications, small-batch synthesis.

| Direct Aminolysis | Methyl 5-bromoacetylsalicylate, Ammonia | Bypasses ester intermediates. | Yields not specified in public data. | Potential for eco-friendly synthesis. | |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-acetylsalicylamide
5,5-dibromoacetylsalicylamide
3,5-dibromoacetylsalicylamide
Acetyl chloride
Aluminum trichloride
Ammonia
Bromoacetyl chloride
Bromine
Copper(I) bromide
Dichloromethane
Ethanol
Labetalol hydrochloride
Methyl 5-bromoacetylsalicylate
Petroleum ether
Salicylamide

Molecular Mechanisms and Biological Interactions

Enzyme Inhibition and Modulation of Biochemical Pathways

5-(Bromoacetyl)salicylamide is recognized for its role in inhibiting key enzymes involved in physiological and pathological processes. Its primary mechanism of action involves the modulation of biochemical pathways linked to inflammation and pain.

Research indicates that a primary molecular target of this compound is Prostaglandin G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1). This enzyme is a critical component in the biosynthesis of prostanoids.

By interacting with and inhibiting PGHS-1, this compound interferes with the prostanoid synthesis pathway. This inhibition curtails the conversion of arachidonic acid into prostaglandins, which are lipid compounds with diverse physiological functions. patsnap.com The reduction in prostanoid production is a direct consequence of the enzymatic inhibition.

The modulation of the prostanoid synthesis pathway has significant implications for the body's inflammatory response and the regulation of fever. Prostaglandins are key mediators of inflammation, pain, and fever. patsnap.compatsnap.com Consequently, by diminishing the synthesis of these molecules, this compound can influence these physiological processes, a characteristic that underlies its noted anti-inflammatory and antipyretic properties. nbinno.com

While the parent compound, salicylamide (B354443), is known to inhibit both COX-1 and COX-2, specific data on the direct inhibitory activity of this compound against the Cyclooxygenase-2 (COX-2) isoform is not extensively detailed in the reviewed scientific literature. patsnap.compatsnap.com The anti-inflammatory effects of salicylamide itself are considered less significant than those of other salicylates like aspirin, which may be due to a reversible inhibition of the COX enzymes. patsnap.com

Despite the lack of specific data on COX-2 inhibition, this compound holds therapeutic relevance in the context of inflammation-related diseases due to its established anti-inflammatory and analgesic properties. nbinno.com It serves as a vital precursor and building block in the synthesis of other pharmacologically active salicylamide derivatives. nbinno.com For instance, it can be chemically transformed into compounds like 2-(2,6-dichloroanilino)-5-(2-bromoacetyl)benzamide, which has been shown to exhibit potent anti-inflammatory effects. nbinno.com

Potential as a Cyclooxygenase-2 (COX-2) Inhibitor

Covalent Modification of Biological Targets

A key feature of the molecular reactivity of this compound is the presence of a bromoacetyl group. This functional group is highly reactive and facilitates the covalent modification of biological targets. The electron-withdrawing nature of the bromoacetyl group enhances the compound's electrophilicity, making it susceptible to nucleophilic attack from residues such as amines or thiols on biological macromolecules. This reactivity allows for the formation of stable, covalent bonds with its targets, which can lead to irreversible inhibition of enzymes like glutamic dehydrogenase and lactic dehydrogenase at lower concentrations compared to other alkylating agents.

Nucleophilic Substitution by Biological Thiols and Amines

The chemical reactivity of this compound is significantly influenced by its bromoacetyl group. This functional group acts as an electrophile, making the compound susceptible to nucleophilic substitution reactions. In a biological context, this reactivity allows for the formation of covalent bonds with nucleophilic residues found in proteins, such as the thiol group of cysteine and the amine group of lysine (B10760008). nsf.govnih.gov

The bromoacetyl moiety is a type of haloacetamide, a class of electrophiles known to react with cysteine residues. nsf.gov The reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. google.com This covalent modification can irreversibly inhibit the function of the target protein. smolecule.com Similarly, the primary amine of a lysine residue can also act as a nucleophile, attacking the electrophilic center of the bromoacetyl group.

The bromoacetyl group is considered a sulfhydryl-selective cross-linking function, making it particularly useful for targeting cysteine residues in peptides and proteins. nih.gov The reaction is pH-dependent, with the rate slowing at lower pH values. google.com This reactivity is a key feature in its use as a building block for more complex molecules designed to interact with specific biological targets. smolecule.comnbinno.com

Design Principles for Targeted Covalent Inhibitors (TCIs)

Targeted covalent inhibitors (TCIs) are a class of drugs designed to form a permanent covalent bond with their biological target. nsf.gov This approach can offer advantages in potency and duration of action compared to non-covalent inhibitors. researchgate.net The design of TCIs is a strategic process that involves integrating a reactive electrophilic group, often called a "warhead," into a molecule that has a high binding affinity for the target protein. nih.govresearchgate.net

The fundamental strategy in designing a TCI is to begin with a potent, reversible inhibitor scaffold and append a weakly reactive electrophile. nsf.gov This "warhead" is positioned to react with a nearby nucleophilic amino acid residue on the target protein only after the inhibitor has bound to its intended site. researchgate.netnih.gov This targeted approach minimizes random, off-target reactions. nsf.govacs.org

Haloacetamides, such as the bromoacetyl group found in this compound, are common electrophilic warheads used in TCI design. nsf.gov The salicylamide portion of the molecule can serve as the scaffold, providing the necessary non-covalent interactions to guide the inhibitor to the protein's binding pocket. nih.gov The bromoacetyl group is then positioned to form a covalent bond, most commonly with a cysteine residue, which is a frequent target for TCIs due to its high nucleophilicity. nsf.govresearchgate.net The success of this strategy relies on achieving a precise orientation where the distance between the electrophile and the target nucleophile is suitable for bond formation. nih.gov

A critical challenge in the development of TCIs is ensuring selectivity and minimizing off-target reactivity, which can lead to toxicity. researchgate.netacs.orgrsc.org While the covalent bond can provide significant therapeutic benefits, it also carries the risk of permanently modifying unintended proteins. nsf.gov Therefore, a key design principle is to modulate the reactivity of the electrophilic warhead. researchgate.net The ideal warhead is reactive enough to form a bond with the intended target but not so reactive that it interacts indiscriminately with other biological molecules. nsf.gov

The evaluation of selectivity involves assessing the inhibitor's activity against a panel of related and unrelated proteins to identify potential off-target interactions. nih.gov For salicylamide-based TCIs, this would involve testing for covalent modification of proteins other than the intended target. The goal is to develop an inhibitor that is highly specific, forming a covalent bond primarily with the viral or microbial protein it is designed to inhibit. nih.gov Mitigating the risk of off-target effects is a crucial step in advancing a TCI from a laboratory compound to a potential therapeutic agent. nih.gov

Antiviral and Antimicrobial Activities of Derivatives

Salicylamide derivatives have demonstrated a wide spectrum of biological activities, including significant potential as antiviral and antimicrobial agents. nih.govutmb.edunih.gov Compounds such as niclosamide (B1684120) and nitazoxanide (B1678950) are prominent examples of salicylamide derivatives that inhibit the replication of a broad range of viruses. nih.govutmb.eduresearchgate.net

Inhibition of Viral Replication (e.g., Influenza, Coronaviruses) by Salicylamide Derivatives

Derivatives of salicylamide have shown potent activity against numerous RNA and DNA viruses, including influenza A virus and various coronaviruses. nih.govutmb.edunih.gov Nitazoxanide, a derivative of salicylamide, has been effective in clinical trials against viral infections like influenza A and B. nih.govnih.gov

Niclosamide, another well-known salicylamide derivative, has been identified as an inhibitor of several coronaviruses. benthamdirect.com Research has shown that it can inhibit the replication of SARS-CoV and MERS-CoV. nih.gov Specifically, niclosamide inhibits SARS-CoV-2 replication with a half-maximal effective concentration (EC₅₀) of 0.28 μM. nih.gov Other salicylanilide (B1680751) derivatives have also been identified that inhibit SARS-CoV-2 infection with EC₅₀ values in the sub-micromolar range. nih.gov

Antiviral Activity of Salicylamide Derivatives Against Coronaviruses
CompoundVirusEC₅₀ (μM)Reference
NiclosamideSARS-CoV< 0.1 nih.gov
NiclosamideSARS-CoV-20.28 nih.gov
Compound 10 (Niclosamide Derivative)SARS-CoV-20.057 nih.gov
Compound 13 (Salicylanilide)SARS-CoV-20.74 nih.gov

Mechanism of Action of Antiviral Salicylamide Derivatives (e.g., Autophagy Enhancement)

The antiviral mechanisms of salicylamide derivatives are multifaceted. One significant mechanism involves the modulation of autophagy, a cellular process for degrading and recycling cellular components. open.ac.uk Autophagy plays a complex role in viral infections, sometimes acting as an antiviral defense and at other times being exploited by viruses for their own replication. researchgate.netmdpi.com

Studies have shown that some salicylamide derivatives can stimulate autophagy, which in turn contributes to reduced viral infection. open.ac.ukresearchgate.net For instance, niclosamide was found to reduce MERS-CoV replication by inhibiting the S-phase kinase-associated protein 2 (SKP2). nih.gov This inhibition leads to an increase in the level of Beclin 1 (BECN1), a key protein in the autophagy pathway, thereby enhancing autophagy. nih.gov The stimulation of autophagy by salicylamide derivatives has been identified as a promising therapeutic strategy against viral infections. open.ac.ukresearchgate.net Another salicylanilide derivative, LCC03, was shown to induce autophagy in cancer cells through the ER stress-activated PERK signaling pathway, highlighting the role of this compound class in modulating this fundamental cellular process. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Strains

While the broader class of salicylamides and their derivatives has been the subject of antimicrobial research, specific studies detailing the direct activity of this compound against bacterial and fungal strains are not extensively available in the public scientific literature. nih.govnih.gov Research into salicylanilides, a related class of compounds, has shown that structural modifications can lead to significant anti-bacterial and anti-fungal effects. nih.gov Similarly, various other derivatives of salicylamide have been synthesized and tested against a range of bacterial species, with some showing considerable efficacy. nih.gov

However, comprehensive data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition measurements, specifically for this compound, are not provided in the reviewed literature. The primary focus of available research on this compound has been its role as a key intermediate in the synthesis of other pharmacologically active compounds, particularly those with anti-inflammatory and analgesic properties. nbinno.com

Due to the lack of specific research findings on its antimicrobial properties, no data tables on its efficacy against bacterial and fungal strains can be presented at this time.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties from first principles.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until a minimum on the potential energy surface is found. For a flexible molecule like 5-(Bromoacetyl)salicylamide, this involves identifying the most stable conformer by analyzing the rotational barriers around its single bonds.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles for the molecule's ground state. nih.govarxiv.org The optimization process would reveal the preferred orientation of the amide (-CONH2) and hydroxyl (-OH) groups on the benzene (B151609) ring, as well as the conformation of the bromoacetyl side chain. The results of such a calculation would be presented in a detailed table of geometric parameters.

Table 1: Representative Optimized Geometric Parameters for this compound Note: The following values are representative and are what one would expect from a DFT/B3LYP calculation; they are not from a specific published study on this molecule.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
C-Br 1.97
C=O (acetyl) 1.22
C=O (amide) 1.24
C-N 1.36
O-H 0.97
Bond Angles (º)
C-C-Br 112.0
O=C-C 121.5
C-C-N 117.0
Dihedral Angles (º)
O=C-C-C (ring) 180.0 (approx.)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and has lower kinetic stability. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. researchgate.net

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

These calculations help predict how this compound will behave in chemical reactions.

Table 2: Calculated FMO and Global Reactivity Descriptors Note: These are conceptual parameters derived from FMO analysis. Specific energy values require a dedicated computational study.

Parameter Definition Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability. Likely localized on the hydroxyl-substituted benzene ring.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability. Likely localized on the bromoacetyl group.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Determines chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Hardness (η) Resistance to deformation of electron cloud A larger value indicates higher stability and lower reactivity.

| Softness (S) | Reciprocal of hardness | A larger value indicates higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.netresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, and to a lesser extent, the nitrogen atom of the amide group. These are the most likely sites for hydrogen bonding and electrophilic interactions. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amide and hydroxyl groups, making them susceptible to nucleophilic attack.

Neutral/Intermediate Potential (Green): Predominantly on the surface of the carbon atoms of the benzene ring.

This analysis is critical for predicting how the molecule will interact with biological receptors. scispace.com

Theoretical vibrational analysis via DFT is used to calculate the frequencies and intensities of a molecule's vibrational modes. These calculated frequencies can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to provide a complete and accurate assignment of the observed spectral bands. nih.gov

Calculations can confirm the assignments of characteristic peaks for the functional groups in this compound, such as the C=O stretching of the ketone and amide, the N-H and O-H stretching, and the C-Br stretching. A good agreement between the calculated and experimental wavenumbers, often after applying a scaling factor to the theoretical values, validates the accuracy of the computed molecular geometry. researchgate.net

Table 3: Correlation of Key Vibrational Frequencies (Calculated vs. Experimental) for this compound Note: Experimental ranges are typical for these functional groups. Calculated values are what would be expected from a DFT study.

Vibrational Mode Functional Group Typical Experimental Range (cm-1) Expected Calculated Range (cm-1)
N-H Stretching Amide (-CONH2) 3400-3100 3450-3150
O-H Stretching Phenol (-OH) 3600-3200 (broad) 3650-3250
C-H Stretching Aromatic Ring 3100-3000 3120-3020
C=O Stretching Ketone (-COCH2Br) 1700-1680 1710-1690
C=O Stretching Amide I Band 1680-1650 1690-1660
N-H Bending Amide II Band 1640-1550 1650-1560
C-N Stretching Amide 1420-1380 1430-1390

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of a compound. youtube.com TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions involved (e.g., n→π* or π→π*). researchgate.net This information helps to understand the molecule's photophysical properties and provides a theoretical basis for its observed color and response to light.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or enzyme. nih.gov This method is essential in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, docking studies would be performed to investigate its interaction with potential biological targets. Research indicates that a primary target for this compound is Prostaglandin G/H synthase 1 (also known as COX-1), an enzyme involved in inflammation. A docking simulation would place the this compound molecule into the active site of the COX-1 enzyme and calculate a score representing the binding affinity. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding its inhibitory potential and for designing more potent derivatives.

Table 4: Representative Results from a Molecular Docking Study of this compound with a Target Protein (e.g., COX-1)

Parameter Description Example Finding
Binding Affinity (kcal/mol) The calculated free energy of binding. A more negative value indicates stronger binding. -7.5 kcal/mol
Hydrogen Bonds Key electrostatic interactions between ligand and protein residues. The amide -NH2 and phenolic -OH groups form hydrogen bonds with Serine and Tyrosine residues in the active site.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and receptor. The benzene ring forms hydrophobic interactions with Leucine and Valine residues.

| Key Interacting Residues | The specific amino acids in the receptor's active site that interact with the ligand. | Ser-353, Tyr-385, Leu-531, Val-349 |

Ligand-Protein Binding Affinity and Interaction Modes

The efficacy of a potential drug molecule is heavily dependent on its binding affinity to a target protein. In silico docking studies have been performed on derivatives of 5-(bromoacetyl)-2-hydroxybenzamide to quantify this affinity. For instance, when docked with cyclooxygenase (COX) proteins, which are forms of Prostaglandin H2 synthase, derivatives of this compound have shown favorable binding energies. One study on 1,4-dihydropyridine (B1200194) hybrid benzamide (B126) derivatives, synthesized using 5-(2-bromoacetyl)-2-hydroxybenzamide, reported binding energy values of -7.5 kcal/mol and -8.2 kcal/mol for the proteins 1CX2 and 2OYE, respectively. nih.gov

The stability of these ligand-protein complexes is often maintained by a network of interactions. Hydrogen bonding is a critical factor, with favorable bond distances between the donor and acceptor atoms being less than 3.5 Å. nih.gov The amide moiety present in these derivatives is suggested to play a significant role in establishing strong binding affinity with COX proteins. nih.gov Advanced techniques like induced-fit docking (IFD) are employed to simulate the conformational rearrangements that a protein may undergo to accommodate a ligand, providing a more accurate model of the binding event. sci-hub.se

Identification of Active Binding Sites on Target Proteins (e.g., Prostaglandin H2 Synthase)

The primary biological target for this compound and its parent salicylamide (B354443) structures is Prostaglandin G/H synthase (PGHS), also known as cyclooxygenase (COX). This enzyme contains a cyclooxygenase site, which is implicated as the putative target for salicylate-based inhibitors. nih.gov The inhibitory action of salicylates at this site is complex and can be dependent on the oxidative state of the enzyme. nih.gov

Molecular docking studies on derivatives of this compound have helped to visualize their placement within the active sites of COX proteins like 1CX2 and 2OYE. nih.gov In related compounds, specific interactions, such as a bidentate hydrogen bond between the ligand and the side chain of an arginine residue (e.g., Arg188 in 3-mercaptopyruvate (B1229277) sulfurtransferase), have been identified as crucial for anchoring the inhibitor within the active site. sci-hub.se The hydroxyl group of the salicylate (B1505791) structure is also considered mechanically important for its inhibitory action. nih.gov

Prediction of Pharmacokinetic Properties (ADMET)

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools are frequently used to predict these characteristics early in the research process. nih.gov For derivatives of this compound, analyses based on frameworks like Lipinski's "rule of five" have been conducted. nih.gov

These rules help predict a compound's potential for oral bioavailability. For example, a study of 1,4-dihydropyridine derivatives of this compound showed that some compounds adhered to Lipinski's rules without violation, while others had one violation for molecular weight being greater than 500 daltons. nih.gov The number of rotatable bonds is another important predictor, as it relates to the molecule's conformational flexibility and its ability to bind effectively to receptors. nih.gov

Below is a table summarizing the predicted ADME properties for a derivative of this compound compared to the standard drug diclofenac, based on Lipinski's rule of five.

Table 1: Predicted ADME Properties of a this compound Derivative

Property Compound 2c (Derivative) Diclofenac (Control) Lipinski's Rule Parameter
Molecular Weight > 500 daltons < 500 daltons ≤ 500
LogP Adhered Adhered ≤ 5
H-bond Donors Adhered Adhered ≤ 5
H-bond Acceptors Adhered Adhered ≤ 10
Violations 1 0 < 2 suggests good absorption

Data sourced from a study on 1,4-dihydropyridine hybrid benzamide derivatives. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. These simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that occur upon ligand binding. mdpi.com

Analysis of Docked Complex Stability (RMSD, RMSF)

The stability of a ligand-protein complex in an MD simulation is often quantified using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein's backbone atoms over time from their initial position, with a stable, converging RMSD value indicating that the complex has reached equilibrium. mdpi.com RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein, such as loops, which are often critical for ligand entry and binding. mdpi.com

While specific MD simulation data for a this compound-protein complex is not detailed in the available literature, the standard methodology involves tracking these parameters over nanoseconds of simulation time. Large fluctuations in RMSD might suggest an unstable binding mode, whereas high RMSF values in specific loops (like the M-loop in some enzymes) can indicate an induced conformational change essential for the protein's function or inhibition. mdpi.com

This table describes the general application of these metrics in MD simulations. mdpi.com

Conformational Changes and Protein-Ligand Dynamics

MD simulations provide critical insights into the dynamic nature of protein-ligand interactions. nih.gov They can reveal how the ligand adjusts its conformation within the binding site to optimize its interactions and how the protein, in turn, responds to the presence of the ligand. mdpi.com These simulations can capture subtle but important conformational changes in the protein, such as the movement of loops flanking the active site gorge, which may play a role in either accommodating the ligand or altering the enzyme's catalytic activity. nih.gov The dynamic picture that emerges from these simulations is essential for a complete understanding of the alternating-access mechanism used by many enzymes and transporters and for rationalizing the structure-activity relationships observed in experimental assays. sci-hub.senih.gov

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Synthesis of Novel Salicylamide (B354443) Derivatives

The inherent reactivity of the bromoacetyl moiety in 5-(bromoacetyl)salicylamide makes it a key intermediate for the synthesis of a wide array of novel salicylamide derivatives. This reactivity is primarily centered around the α-haloketone, which is susceptible to nucleophilic substitution and cyclization reactions, leading to the formation of various heterocyclic systems and conjugates.

Thiazole (B1198619) Derivatives from this compound

The synthesis of thiazole-containing compounds has garnered significant attention due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govbiointerfaceresearch.com The bromoacetyl group of this compound is an ideal precursor for constructing the thiazole ring.

The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. In the context of this compound, the α-bromoacetyl group readily participates in this cyclization.

The general mechanism involves the reaction of this compound with a thioamide, such as thiourea (B124793) or a substituted thiourea. The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoacetyl group, followed by cyclization and dehydration to yield the corresponding 2-aminothiazole (B372263) derivative. This approach is exemplified by the reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one with thiourea to form 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one. researchgate.net

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring, leading to a diverse library of derivatives with distinct biological profiles. The biological evaluation of these substituted thiazoles has revealed promising activities across several therapeutic areas.

Thiazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents. nih.govbiointerfaceresearch.com For instance, certain thiazole derivatives exhibit potent cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). nih.gov Structure-activity relationship (SAR) studies on some salicylamide-based thiazole derivatives have indicated that electron-withdrawing groups on the thiazole ring can be crucial for antiviral activity. nih.gov

Below is a table summarizing the biological evaluation of various substituted thiazole derivatives.

Derivative ClassSubstituentsBiological Activity InvestigatedKey Findings
Thiazole-based heterocyclesVaried, including chlorine-containing derivativesAnticancer, Antimicrobial, HepatoprotectiveChlorine-containing derivatives showed the most potent antitumor activity. Majority exhibited satisfactory antibacterial activity. nih.gov
ThiazolidesVaried substitutions on thiazole and phenyl ringsAntiviral (Hepatitis B and C)Electron-withdrawing groups at the C-5 position of the thiazole ring are preferred for anti-HCV activity. The nitro group at C-5 is not essential for anti-HBV activity. nih.gov

Other Heterocyclic Transformations (e.g., Benzoxazepine Derivatives)

While thiazole formation is a prominent transformation, the reactive nature of this compound allows for its conversion into other heterocyclic systems. Although direct synthesis of benzoxazepine derivatives from this compound is not extensively documented in the provided context, the general reactivity of salicylamide derivatives suggests potential pathways. For instance, intramolecular cyclization or reaction with appropriate bifunctional reagents could lead to the formation of various heterocyclic rings.

Conjugation with Amines and Thiols for Enhanced Reactivity

The bromoacetyl group of this compound is a potent electrophile, making it highly susceptible to nucleophilic attack by amines and thiols. This reactivity is fundamental to its use as a building block in medicinal chemistry, allowing for the conjugation of the salicylamide core to various biomolecules and pharmacophores.

The reaction with amines leads to the formation of α-amino ketones. This strategy is a key step in the synthesis of the cardiovascular drug labetalol (B1674207), where this compound is reacted with dibenzylamine (B1670424) in a nucleophilic substitution reaction. researchgate.net A patent describes the reaction of a reduced form of this compound with 1-(4-methyl-2-thiazolyl)-piperazine, an amine, to produce a new derivative with potential pharmacological activity. googleapis.com

Conjugation with thiols results in the formation of thioether linkages. Studies have shown that the bromoacetyl group can react with thiols with high chemoselectivity. nih.gov The reaction is pH-dependent, with the bromoacetyl function reacting preferentially with thiols at higher pH values (e.g., pH 9.0). nih.gov This differential reactivity allows for selective conjugation in the presence of other nucleophilic groups like amines. nih.gov

Functionalization for Specific Therapeutic Applications

The derivatization of this compound is often guided by the desire to develop compounds with specific therapeutic applications. By modifying its structure, researchers can fine-tune its pharmacological properties to target various diseases.

As an important intermediate, this compound is utilized in the synthesis of drugs for a range of conditions, including allergies, asthma, and hypertension. guidechem.com It is a key starting material for the antihypertensive drug labetalol. researchgate.netguidechem.com Furthermore, derivatives of this compound have shown potential as anti-inflammatory and analgesic agents. nbinno.com

The table below details research findings on the functionalization of this compound for specific therapeutic targets.

Therapeutic Target/ApplicationDerivative Type/ModificationResearch Finding
Cardiovascular Disease Key intermediate for LabetalolUtilized in the synthesis of labetalol, an α- and β-adrenergic blocker used for hypertension. researchgate.netguidechem.com
Inflammation Precursor for various derivativesThis compound itself and its derivatives exhibit anti-inflammatory and analgesic properties. nbinno.com
Viral Infections Salicylamide derivativesStructure-activity relationship studies have been conducted to optimize salicylamide derivatives as potent inhibitors of human adenovirus infection. nih.gov

Development of Anti-inflammatory and Analgesic Agents

This compound itself has been noted for its anti-inflammatory, analgesic, and antipyretic properties. nbinno.com It serves as a precursor for a new class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a novel drug candidate, Salicytamide, was developed through the molecular association of paracetamol and salicylic (B10762653) acid, demonstrating significant peripheral and central antinociceptive activities. researchgate.net Studies on new salicylamide derivatives have shown that incorporating different heterocyclic moieties can lead to compounds with potent anti-inflammatory and analgesic effects. nih.govepa.gov For example, the transformation of this compound into derivatives like 2-(2,6-dichloroanilino)-5-(2-bromoacetyl)benzamide has yielded compounds with strong anti-inflammatory activity. nbinno.com

Design of Antitumor Agents

The salicylamide scaffold is a promising starting point for the design of novel antitumor agents. Researchers have synthesized and evaluated a series of O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. nih.gov Several of these compounds exhibited broad anti-proliferative activities against various breast cancer cell lines. nih.gov Further mechanistic studies revealed that some derivatives could inhibit STAT3 phosphorylation, a key pathway in cancer cell survival and proliferation, and induce apoptosis in triple-negative breast cancer cells. nih.gov These findings highlight the potential of this compound derivatives as promising candidates for clinical development in cancer therapy. nih.gov

Precursors for Antihypertensive Drugs (e.g., Labetalol)

One of the most significant applications of this compound is as a key intermediate in the synthesis of Labetalol, a drug used to treat hypertension. newdrugapprovals.orgchemicalbook.comgoogle.com Labetalol is an adrenergic receptor blocking agent with both alpha and beta-blocking properties. newdrugapprovals.org The synthesis of Labetalol involves the condensation of 5-bromoacetylsalicylamide with N-benzyl-N-(1-methyl-3-phenylpropyl)amine, followed by reduction. newdrugapprovals.orgchemicalbook.com Various synthetic routes have been developed to improve the yield and purity of Labetalol, underscoring the industrial importance of this compound. chemicalbook.comgoogle.comgoogle.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies have provided valuable insights into designing more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity (e.g., Antiviral Efficacy)

Salicylamide derivatives, including those derived from this compound, have demonstrated broad-spectrum antiviral activities against a range of RNA and DNA viruses. nih.govnih.gov SAR studies on these derivatives have been instrumental in optimizing their antiviral efficacy. For example, in the development of inhibitors against human adenovirus (HAdV), modifications to the salicylamide scaffold led to compounds with significantly improved anti-HAdV activities and higher selectivity compared to the lead compound, niclosamide (B1684120). nih.gov

Research on nitazoxanide (B1678950) derivatives as anti-Hepatitis B virus (HBV) agents revealed that the nitro group on the thiazole ring was not essential for activity and could be replaced by other electron-withdrawing groups. nih.gov Furthermore, a derivative of niclosamide with a 5-bromo substitution in the salicylic acid portion showed potent inhibitory activity against SARS-CoV-2 infection and displayed favorable drug-like properties. nih.gov

Correlation between Molecular Features and Pharmacological Profile

The pharmacological profile of this compound derivatives is intricately linked to their molecular features. The reactive bromoacetyl group is a key feature that allows for the creation of diverse structures with varied biological activities.

In the context of anticancer agents, SAR studies on O-alkylamino-tethered salicylamide derivatives showed that the nature of the amino acid linker and other substituents significantly influenced their anti-proliferative activity against breast cancer cells. nih.gov For antiviral agents, mechanistic studies have suggested that different derivatives can target various stages of the viral life cycle, from entry and DNA replication to later steps, depending on their specific molecular structures. nih.gov These findings demonstrate a clear correlation between the molecular features of these derivatives and their specific pharmacological actions, guiding the rational design of new drugs.

Applications in Chemical Biology and Medicinal Chemistry

Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The reactivity of 5-(bromoacetyl)salicylamide makes it a suitable scaffold for the development of such probes, particularly those that function through covalent mechanisms.

The design of covalent probes is a powerful strategy for identifying and validating protein targets of bioactive small molecules. nih.gov The bromoacetyl group on this compound functions as a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, serine, or threonine, on a target protein. nih.gov This irreversible binding allows for the stable labeling and subsequent identification of the protein target. smolecule.com

The core salicylamide (B354443) structure serves as a foundational scaffold that can be derivatized to enhance binding affinity and selectivity for a specific protein target. The electron-withdrawing nature of the bromoacetyl group increases the electrophilicity of the molecule, facilitating this covalent interaction with biological targets. This principle is central to its utility in creating probes for target discovery, where the probe's ability to permanently "tag" its binding partner is essential for downstream analysis.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes covalent chemical probes to assess the activity of entire enzyme families directly in complex biological samples. nih.govnih.govresearchgate.net These probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a linker, and a reporter tag for detection. researchgate.net

Given its reactive bromoacetyl group, this compound is a suitable starting point or building block for creating activity-based probes (ABPs). smolecule.com While not a complete probe itself, its "warhead" can be incorporated into more complex molecules designed to target specific enzyme classes. researchgate.net For instance, derivatives could be synthesized to include reporter tags like fluorophores or biotin, enabling the visualization and affinity purification of labeled enzymes. Competitive ABPP can also be employed for lead compound discovery and to identify the targets of non-covalent small molecules. nih.gov This methodology is crucial for understanding enzyme function in disease and for the discovery of new drug targets. researchgate.net

Drug Discovery and Development Pipeline

The journey from an initial "hit" compound to a clinically approved drug is a complex process involving extensive chemical modification and biological testing. This compound serves as an important intermediate in this pipeline, particularly in the optimization of lead compounds and the development of prodrugs. nbinno.comguidechem.com

In drug discovery, "hit-to-lead" is the critical phase where initial screening hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into more promising "lead" compounds. chemrxiv.orgresearchgate.net this compound is a key building block in this process for creating derivatives with enhanced therapeutic potential. nbinno.com

It serves as a precursor in the synthesis of various pharmacologically active molecules. nbinno.com For example, it is used to synthesize salicylamide derivatives that exhibit potent anti-inflammatory and analgesic properties. One such derivative, 2-(2,6-dichloroanilino)-5-(2-bromoacetyl)benzamide, demonstrates the principle of optimizing a core structure to achieve potent biological effects. nbinno.com Furthermore, this compound is a known intermediate in the synthesis of Labetalol (B1674207), a cardiovascular drug used to treat hypertension, highlighting its role in progressing from a chemical intermediate to a marketed pharmaceutical. guidechem.commolkem.com

Table 1: Examples of Compounds Derived from this compound in Medicinal Chemistry

Derivative/Related DrugTherapeutic AreaRole of this compound
2-(2,6-dichloroanilino)-5-(2-bromoacetyl)benzamideAnti-inflammatory, AnalgesicPrecursor for synthesis nbinno.com
LabetalolCardiovascular (Antihypertensive)Key intermediate in synthesis guidechem.commolkem.com

A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. google.comgoogleapis.com This strategy is often employed to overcome challenges such as poor solubility, instability, or lack of site-specific delivery. googleapis.comnih.gov The conversion of the prodrug to the active drug is typically achieved by enzymatic or chemical cleavage of a "biocleavable linker." google.com

The functional groups on the salicylamide scaffold, such as the phenolic hydroxyl and the amide nitrogen, are suitable attachment points for designing prodrugs with biocleavable linkers. googleapis.com For instance, a linker could be attached to the hydroxyl group to improve water solubility or to control the release of the active agent. nih.gov While the bromoacetyl group's high reactivity makes it less ideal for a releasable linker, the core salicylamide structure, of which this compound is a derivative, is amenable to these modifications. Strategies can involve linkers such as phosphate (B84403) esters, which are cleaved by phosphatases in the body, or other novel linkers designed for targeted release. google.comnih.gov

Agrochemical Development

Beyond pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. nbinno.com360iresearch.com Its chemical properties are leveraged in the synthesis of compounds designed to protect crops from weeds and pests.

It serves as a key intermediate in the production of specific herbicides and pesticides. nbinno.comguidechem.com Notable examples include the synthesis of the herbicide bromoxynil, which is effective for controlling broadleaf weeds in crops such as corn and wheat, and the pesticide fenamiphos, used against soil-borne pests. nbinno.com The use of this compound in creating these agrochemicals underscores its versatility as a chemical building block for a range of biologically active molecules. 360iresearch.com

Table 2: Agrochemicals Synthesized Using this compound

AgrochemicalTypeApplication
BromoxynilHerbicideControl of broadleaf weeds in crops (e.g., corn, wheat) nbinno.com
FenamiphosPesticideControl of soil-borne pests nbinno.com

Intermediates for Herbicides (e.g., Bromoxynil)

This compound serves as an important intermediate in the synthesis of the herbicide Bromoxynil. nbinno.com Bromoxynil is utilized for the control of broadleaf weeds in various agricultural settings, including corn and wheat crops. The synthesis pathway involves using this compound as a foundational structure to build the more complex Bromoxynil molecule.

Table 1: Role in Herbicide Synthesis

Intermediate Herbicide Example Primary Use

Precursors for Pesticides (e.g., Fenamiphos)

This compound also functions as a precursor in the creation of pesticides such as Fenamiphos. nbinno.com Fenamiphos is a pesticide aimed at controlling pests found in the soil, protecting crops like potatoes and sugar beets. nbinno.com The synthesis of Fenamiphos relies on the chemical structure provided by this compound to form the final pesticidal agent. nbinno.com

Table 2: Role in Pesticide Synthesis

Precursor Pesticide Example Primary Use

Materials Science Applications

Beyond agrochemicals, this compound has found significant applications in materials science, particularly in the field of polymer chemistry. Its ability to form cross-links is leveraged to enhance the properties of various materials. nbinno.com

Cross-linking Agent in Polymer Synthesis (e.g., Hydrogels)

This compound is employed as a cross-linking agent in the synthesis of polymeric materials. nbinno.com A notable example is its use in the preparation of poly(2-hydroxyethyl methacrylate) hydrogels. nbinno.com In this process, the compound's reactive bromoacetyl group can form covalent bonds with the functional groups present on the polymer chains, creating a stable, three-dimensional network structure characteristic of hydrogels. nbinno.com These hydrogels have potential applications in fields like tissue engineering and drug delivery. nbinno.com

Enhancement of Mechanical and Thermal Properties of Polymeric Materials

The cross-linking action of this compound directly contributes to the improvement of the physical properties of polymeric materials. nbinno.com By forming these cross-links, it enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. nbinno.com The creation of a more robust polymer network increases the material's resilience to physical stress and temperature variations. This enhancement makes the modified polymers more suitable for demanding applications in various biomedical and industrial fields.

Table 3: Impact on Polymer Properties

Property Enhanced Mechanism Resulting Benefit
Mechanical Properties Formation of covalent cross-links between polymer chains. nbinno.com Increased strength and durability.
Thermal Stability Creation of a stable, interconnected polymer network. nbinno.com Higher resistance to heat-induced degradation.

Future Directions and Research Opportunities for 5 Bromoacetyl Salicylamide

The unique chemical architecture of 5-(bromoacetyl)salicylamide, featuring a reactive bromoacetyl group, positions it as a valuable scaffold for future scientific exploration. The compound's potential is being investigated across multiple disciplines, from sustainable chemistry and computational drug design to advanced pharmacology and materials science. The following sections outline key areas of future research that could unlock the full potential of this versatile molecule and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.